![molecular formula C25H33N3O2 B5153043 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide is a chemical compound that belongs to the class of indane carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in research. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide involves the modulation of neurotransmitter activity in the brain. This compound exhibits a high affinity for the dopamine D2 receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. By binding to this receptor, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide can modulate dopamine neurotransmission and affect various physiological and behavioral processes such as reward, motivation, and motor control. Additionally, this compound also inhibits the reuptake of serotonin and norepinephrine, which can increase the availability of these neurotransmitters in the brain and modulate mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide are primarily mediated by its interaction with the dopamine D2 receptor and the inhibition of serotonin and norepinephrine reuptake. This compound has been shown to modulate various physiological and behavioral processes such as reward, motivation, motor control, and mood regulation. Additionally, this compound has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide in lab experiments are primarily related to its high affinity for the dopamine D2 receptor and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, this compound has also been shown to have potential applications in the study of reward and motivation, which are important processes in addiction research. However, the limitations of using this compound in lab experiments are primarily related to its potential toxicity and side effects. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide. One potential direction is the further investigation of its potential applications in the treatment of neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Additionally, this compound has also been shown to have potential applications in the study of reward and motivation, which are important processes in addiction research. Therefore, further investigation of the role of this compound in addiction research may also be a future direction. Finally, the development of new analogs and derivatives of this compound may also be a future direction for the study of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide.
Méthodes De Synthèse
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-(4-ethylpiperazin-1-yl)propan-2-amine and 3-methoxyphenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a high affinity for the dopamine D2 receptor, which is a key target in the treatment of various neurological and psychiatric disorders such as schizophrenia and Parkinson's disease. Additionally, this compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. Therefore, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide has potential applications in the treatment of mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[2-(3-methoxyphenyl)ethyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-3-27-13-15-28(16-14-27)25(18-21-8-4-5-9-22(21)19-25)24(29)26-12-11-20-7-6-10-23(17-20)30-2/h4-10,17H,3,11-16,18-19H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUCWQKQCJKFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

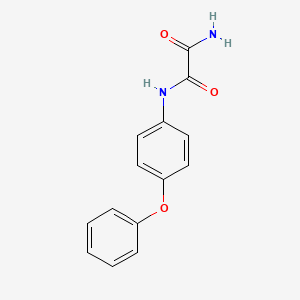
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
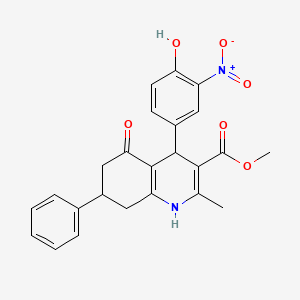
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
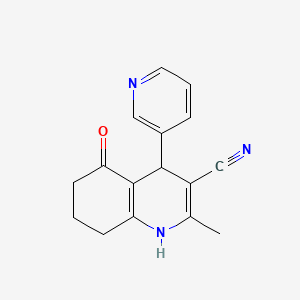
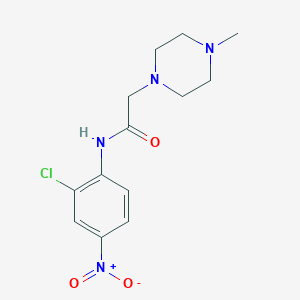
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)
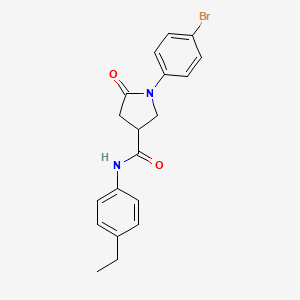
![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)